molecular formula C12H20F3N3O6S B050915 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine CAS No. 207857-15-6

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Cat. No.: B050915
CAS No.: 207857-15-6
M. Wt: 391.37 g/mol
InChI Key: GOQZIPJCBUYLIR-UHFFFAOYSA-N
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Description

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, also known as this compound, is a useful research compound. Its molecular formula is C12H20F3N3O6S and its molecular weight is 391.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Hydroxylamine-Containing Analogues of GC7:

    • It was demonstrated that 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine can specifically amidinate the amino group in the presence of the free aminooxy group. This discovery aids in synthesizing novel GC7 analogues for investigating their interaction with deoxyhypusine synthase (Khomutov et al., 2016).
  • Development in Preparation of Guanidines:

    • The paper presented developments in the preparation of guanidines, including bis(Boc) aminoalkylguanidines, using this compound. This method yielded stable sulfonate salts without chromatography, offering a streamlined approach to synthesizing guanidine functionalized building blocks (Hickey et al., 2015).
  • Use in Peptide Synthesis:

    • The trifluoroacetyl moiety, a new protecting group for guanidine functionality, is easily cleaved under mild basic conditions. This is complementary to Boc, Cbz, and Ddpe protecting groups and can be applied in peptide synthesis in solution and on a solid phase (Bartoli et al., 2003).
  • Method for the Synthesis of N,N′-Di-Boc-Protected Guanidines:

    • An efficient synthetic procedure for converting a variety of amines to N,N′-di-Boc-protected guanidines was described. This method uses cyanuric chloride as an activating reagent for di-Boc-thiourea, offering an alternative route for guanylation of amines (Porcheddu et al., 2009).
  • Application in Antibacterial Cotton Fabrics:

    • A tert‐butoxycarbonyl (Boc) protected guanidine containing isocyanate group (IGUA-Boc) was developed and bonded onto cotton fabric. This resulted in antibacterial cotton fabrics with negligible cytotoxicity, maintaining their mechanical properties and antibacterial effectiveness even after 50 laundering cycles (Cao et al., 2020).

Safety and Hazards

“1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled in a fume hood under nitrogen atmosphere, using appropriate personal protective equipment and inert gas techniques .

Mechanism of Action

Target of Action

It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides.

Mode of Action

It is used as a guanidinylation reagent for amines and peptides , indicating that it likely interacts with these molecules to modify their structure or function.

Properties

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQZIPJCBUYLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395153
Record name 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207857-15-6
Record name 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

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